Cas no 1060811-76-8 (1-(6-Chloro-pyridin-2-yl)-cyclopropanecarboxylic Acid)

1-(6-Chloro-pyridin-2-yl)-cyclopropanecarboxylic Acid is a versatile chemical intermediate characterized by its unique cyclopropane-carboxylic acid scaffold coupled with a chloropyridinyl moiety. This structure imparts reactivity suitable for further functionalization, making it valuable in pharmaceutical and agrochemical synthesis. The chloro-substituted pyridine enhances electrophilic properties, facilitating cross-coupling or nucleophilic substitution reactions, while the cyclopropane ring contributes steric and electronic effects that can influence biological activity. Its high purity and stability under standard conditions ensure reliable performance in synthetic applications. The compound is particularly useful in the development of active ingredients, where precise structural modifications are required to optimize efficacy or selectivity.
1-(6-Chloro-pyridin-2-yl)-cyclopropanecarboxylic Acid structure
1060811-76-8 structure
Product Name:1-(6-Chloro-pyridin-2-yl)-cyclopropanecarboxylic Acid
CAS No:1060811-76-8
MF:C9H8ClNO2
MW:197.618321418762
MDL:MFCD13188886
CID:2624087
PubChem ID:72212005
Update Time:2025-10-12

1-(6-Chloro-pyridin-2-yl)-cyclopropanecarboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 1-(6-Chloro-pyridin-2-yl)-cyclopropanecarboxylic Acid
    • EN300-193647
    • 1060811-76-8
    • 1-(6-CHLOROPYRIDIN-2-YL)CYCLOPROPANE-1-CARBOXYLIC ACID
    • SCHEMBL19583805
    • 1-(6-Chloro-pyridin-2-yl)cyclopropanecarboxylic acid
    • 1-(6-chloro-2-pyridyl)cyclopropanecarboxylic acid
    • MFCD13188886
    • AKOS022973871
    • 1-(6-CHLOROPYRIDIN-2-YL)CYCLOPROPANE-1-CARBOXYLICACID
    • 1-(6-Chloropyridin-2-yl)cyclopropanecarboxylicacid
    • AB67323
    • AT12442
    • MDL: MFCD13188886
    • Inchi: 1S/C9H8ClNO2/c10-7-3-1-2-6(11-7)9(4-5-9)8(12)13/h1-3H,4-5H2,(H,12,13)
    • InChI Key: WUAGPRSQTJSTRA-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(C2(C(=O)O)CC2)=N1

Computed Properties

  • Exact Mass: 197.0243562g/mol
  • Monoisotopic Mass: 197.0243562g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 50.2Ų

Experimental Properties

  • Density: 1.5±0.1 g/cm3
  • Boiling Point: 385.5±37.0 °C at 760 mmHg
  • Flash Point: 187.0±26.5 °C
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

1-(6-Chloro-pyridin-2-yl)-cyclopropanecarboxylic Acid Security Information

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1-(6-Chloro-pyridin-2-yl)-cyclopropanecarboxylic Acid Suppliers

Amadis Chemical Company Limited
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(CAS:1060811-76-8)1-(6-Chloro-pyridin-2-yl)-cyclopropanecarboxylic Acid
Order Number:A1235823
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Quantity:250mg/1g/5g/10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 22:48
Price ($):178/354/1148/1868
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Additional information on 1-(6-Chloro-pyridin-2-yl)-cyclopropanecarboxylic Acid

Introduction to 1-(6-Chloro-pyridin-2-yl)-cyclopropanecarboxylic Acid (CAS No. 1060811-76-8)

1-(6-Chloro-pyridin-2-yl)-cyclopropanecarboxylic Acid, with the CAS number 1060811-76-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of heterocyclic carboxylic acids, featuring a cyclopropane ring fused with a pyridine moiety, and is further distinguished by the presence of a chlorine substituent at the 6-position of the pyridine ring. The unique structural attributes of this molecule make it a valuable scaffold for the development of novel bioactive agents.

The cyclopropane moiety in 1-(6-Chloro-pyridin-2-yl)-cyclopropanecarboxylic Acid is a key structural feature that contributes to its pharmacological potential. Cyclopropane rings are known for their high reactivity and ability to induce conformational constraints, which can enhance binding affinity and selectivity in drug design. This structural motif has been widely explored in medicinal chemistry due to its capacity to modulate biological targets effectively.

The 6-Chloro-pyridin-2-yl part of the molecule introduces electrophilic centers that can participate in various chemical transformations, making it a versatile intermediate for synthesizing more complex derivatives. The chlorine atom at the 6-position of the pyridine ring not only enhances the lipophilicity of the compound but also serves as a handle for further functionalization, enabling researchers to tailor its biological activity to specific therapeutic needs.

In recent years, 1-(6-Chloro-pyridin-2-yl)-cyclopropanecarboxylic Acid has been investigated for its potential in multiple therapeutic areas. One of the most promising applications is in the development of small-molecule inhibitors targeting kinases and other enzymes involved in cancer progression. The combination of the cyclopropane ring and the chloropyridine moiety provides a unique pharmacophore that can interact with biological targets in a highly specific manner.

Recent studies have highlighted the compound's efficacy in preclinical models as an inhibitor of tyrosine kinases, which play a crucial role in signal transduction pathways associated with tumor growth and metastasis. The structural features of 1-(6-Chloro-pyridin-2-yl)-cyclopropanecarboxylic Acid allow it to bind tightly to the active sites of these enzymes, thereby disrupting aberrant signaling networks that contribute to cancer development.

Furthermore, research has demonstrated that derivatives of 1-(6-Chloro-pyridin-2-yl)-cyclopropanecarboxylic Acid exhibit significant anti-inflammatory properties. The compound's ability to modulate inflammatory pathways has opened up avenues for its use in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The chloropyridine moiety appears to be particularly important in mediating these effects, as it allows for interactions with transcription factors and cytokines involved in inflammation.

The synthesis of 1-(6-Chloro-pyridin-2-yl)-cyclopropanecarboxylic Acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group transformations such as chlorination and carboxylation. Advances in synthetic methodologies have enabled more efficient production processes, making this compound more accessible for research and development purposes.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of 1-(6-Chloro-pyridin-2-yl)-cyclopropanecarboxylic Acid with biological targets. These studies have provided insights into how the cyclopropane ring and chloropyridine moiety contribute to its binding affinity and selectivity. Such information is critical for designing next-generation analogs with improved pharmacological profiles.

The growing interest in 1-(6-Chloro-pyridin-2-yl)-cyclopropanecarboxylic Acid underscores its significance as a building block in drug discovery. As research continues to uncover new therapeutic applications, this compound is likely to play an increasingly important role in developing innovative treatments for various diseases. The combination of its unique structural features and versatile reactivity makes it an attractive candidate for further exploration by medicinal chemists and biologists alike.

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(CAS:1060811-76-8)1-(6-Chloro-pyridin-2-yl)-cyclopropanecarboxylic Acid
A1235823
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Quantity:250mg/1g/5g/10g
Price ($):178/354/1148/1868
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